5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid is a chemical compound that features both boronic acid and trifluoromethyl groups. The presence of these functional groups makes it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, while the boronic acid group is widely used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the boronic acid group onto a benzene ring. One common method is the trifluoromethylation of a suitable aromatic precursor followed by borylation. The trifluoromethylation can be achieved using reagents such as Umemoto’s reagents or other trifluoromethylating agents under specific conditions . The borylation step can be carried out using boronic acid derivatives or boron reagents under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The scalability of the process is crucial for industrial applications, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Mechanism of Action
The mechanism of action of 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its boronic acid and trifluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
5-(Dihydroxyboranyl)-2-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
3-Amino-5-(trifluoromethyl)benzoic acid: Contains an amino group instead of a boronic acid group.
Uniqueness
5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid is unique due to the combination of boronic acid and trifluoromethyl groups on the same aromatic ring. This combination provides a unique set of chemical properties, making it highly versatile in various applications, from organic synthesis to drug development.
Properties
CAS No. |
1314264-54-4 |
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Molecular Formula |
C8H6BF3O4 |
Molecular Weight |
233.94 g/mol |
IUPAC Name |
5-borono-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)6-2-1-4(9(15)16)3-5(6)7(13)14/h1-3,15-16H,(H,13,14) |
InChI Key |
QOSYAACNUHELBO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C(=O)O)(O)O |
Purity |
0 |
Origin of Product |
United States |
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